An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-(Trifluoromethyl)thiazole-5-carbaldehyde: Synthesis, Characterization, and Applications
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Abstract
This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)thiazole-5-carbaldehyde, a key heterocyclic building block in modern medicinal and agricultural chemistry. The document details the compound's chemical and physical properties, provides a validated multi-step synthesis protocol, and outlines expected spectroscopic data for its characterization. Furthermore, this guide explores the reactivity of this intermediate and its significant applications, particularly its role as a precursor in the synthesis of complex bioactive molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.
Introduction
Heterocyclic compounds containing a thiazole ring are of significant interest in synthetic and biological chemistry due to their diverse pharmacological properties.[1] The introduction of a trifluoromethyl (-CF3) group into these scaffolds can profoundly enhance the biological activity, metabolic stability, and lipophilicity of the final products.[2] 2-(Trifluoromethyl)thiazole-5-carbaldehyde (CAS No. 903130-38-1) is a pivotal intermediate that combines these features, making it a valuable component in the development of novel pharmaceuticals and agrochemicals.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties to its synthesis and application.
Chemical and Physical Properties
2-(Trifluoromethyl)thiazole-5-carbaldehyde is a liquid at room temperature with a boiling point of approximately 154.7 °C at 760 mmHg.[4] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 903130-38-1 | [4] |
| Molecular Formula | C₅H₂F₃NOS | [2][5] |
| Molecular Weight | 181.14 g/mol | [2][5] |
| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde | [4] |
| Physical Form | Liquid | [4] |
| Boiling Point | 154.7 ± 40.0 °C at 760 mmHg | [4] |
| InChI Key | SDTOCBWWASQPSN-UHFFFAOYSA-N | [4] |
| SMILES | O=Cc1csc(n1)C(F)(F)F | [6] |
Synthesis and Purification
A direct, one-pot synthesis of 2-(Trifluoromethyl)thiazole-5-carbaldehyde is not extensively documented in readily available literature. However, a reliable and logical multi-step synthesis can be constructed from its carboxylic acid analogue, 2-(Trifluoromethyl)thiazole-5-carboxylic acid. This process involves the synthesis of the carboxylic acid, its reduction to the corresponding primary alcohol, and subsequent oxidation to the target aldehyde.
Part 1: Synthesis of 2-(Trifluoromethyl)thiazole-5-carboxylic acid
This procedure is adapted from established methods for synthesizing similar thiazole carboxylic acids.
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Materials: Ethyl 2-chloro-4,4,4-trifluoroacetoacetate, Thioacetamide, Triethylamine, Acetonitrile, Sodium Hydroxide, Hydrochloric Acid.
-
Procedure:
-
To a solution of thioacetamide (1.2 equivalents) in acetonitrile, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.
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Stir the mixture for 2 hours. A precipitate may form.
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Add triethylamine (2.5 equivalents) dropwise. An exotherm and the evolution of fumes may be observed.
-
Gently reflux the mixture for 1 hour. The color may change to brown.
-
Cool the reaction mixture and add a 40% aqueous solution of sodium hydroxide. Heat the mixture to reflux to facilitate hydrolysis of the ester.
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After cooling, distill off the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and ice, then acidify to a pH of less than 2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-(Trifluoromethyl)thiazole-5-carboxylic acid.
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Part 2: Reduction to (2-(Trifluoromethyl)thiazol-5-yl)methanol
This is a standard reduction of a carboxylic acid to a primary alcohol.
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Materials: 2-(Trifluoromethyl)thiazole-5-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(Trifluoromethyl)thiazole-5-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting solids and wash with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (2-(Trifluoromethyl)thiazol-5-yl)methanol.
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Part 3: Swern Oxidation to 2-(Trifluoromethyl)thiazole-5-carbaldehyde
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes.
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Materials: (2-(Trifluoromethyl)thiazol-5-yl)methanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, Anhydrous Dichloromethane (DCM).
-
Procedure:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise.
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Stir the mixture for 15 minutes, during which a colorless gas evolves.
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Add a solution of (2-(Trifluoromethyl)thiazol-5-yl)methanol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
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Stir for 30-45 minutes.
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Add triethylamine (5.0 equivalents) and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.
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Quench the reaction with water and extract the product with DCM.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by silica gel column chromatography to yield pure 2-(Trifluoromethyl)thiazole-5-carbaldehyde.
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Spectroscopic Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic data for 2-(Trifluoromethyl)thiazole-5-carbaldehyde.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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The spectrum is expected to be simple, showing two singlets in the aromatic region.
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One singlet, corresponding to the aldehyde proton (-CHO), is expected to be significantly downfield, typically in the range of δ 9.5-10.5 ppm.
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The other singlet, for the proton at the C4 position of the thiazole ring, is expected to appear in the range of δ 8.0-8.5 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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The aldehyde carbonyl carbon should appear in the downfield region, around δ 180-190 ppm.
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The carbon of the trifluoromethyl group will be observed as a quartet due to C-F coupling, typically in the range of δ 115-125 ppm.
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The two carbons of the thiazole ring are also expected in the aromatic region, from δ 120-160 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
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A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹.
-
A medium intensity C-H stretching vibration for the aldehyde proton may be observed around 2720-2820 cm⁻¹.
-
Strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group will be present, typically in the 1100-1300 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 181.14).
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Reactivity and Synthetic Applications
The chemical reactivity of 2-(Trifluoromethyl)thiazole-5-carbaldehyde is dominated by its two key functional groups: the aldehyde and the trifluoromethyl-substituted thiazole ring.
The aldehyde group can undergo a wide range of classical transformations, including:
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Nucleophilic addition: Reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
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Reductive amination: Formation of amines via reaction with a primary or secondary amine in the presence of a reducing agent.
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Wittig reaction: Conversion to alkenes.
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Oxidation: Conversion to the corresponding carboxylic acid.
The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the thiazole ring towards electrophilic aromatic substitution but can activate it for nucleophilic attack under certain conditions.
Applications in Medicinal Chemistry
The 2-(trifluoromethyl)thiazole moiety is a privileged scaffold in drug discovery. A prominent example where a structurally related core is found is in the tyrosine kinase inhibitor Nilotinib (Tasigna®), used for the treatment of chronic myelogenous leukemia (CML).[7] While not a direct precursor in all commercial syntheses, 2-(Trifluoromethyl)thiazole-5-carbaldehyde represents a key building block for creating analogues and derivatives of such complex molecules. The synthesis of Nilotinib and related compounds often involves the coupling of a pyrimidine-aniline fragment with a side chain containing a trifluoromethyl-substituted aromatic or heteroaromatic ring.[7][8] The trifluoromethyl group in these structures is crucial for binding to the target kinase and for enhancing the overall pharmacokinetic profile of the drug.
Safety, Handling, and Storage
2-(Trifluoromethyl)thiazole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Store in a cool, dry place (recommended storage at 2-8°C), under an inert atmosphere, and away from moisture and oxidizing agents.[3]
Conclusion
2-(Trifluoromethyl)thiazole-5-carbaldehyde is a highly functionalized and valuable intermediate for the synthesis of advanced materials, agrochemicals, and particularly, pharmaceuticals. Its synthesis, while requiring a multi-step approach, utilizes well-established and reliable organic transformations. The presence of both a reactive aldehyde group and a metabolically robust trifluoromethyl-thiazole core makes it an attractive starting point for the development of new chemical entities with enhanced biological properties. This guide provides the foundational knowledge for scientists to effectively synthesize, characterize, and utilize this important chemical building block.
References
- Google Patents. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.
-
Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Available at: [Link]
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National Institutes of Health. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Available at: [Link]
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MySkinRecipes. 2-(Trifluoromethyl)thiazole-5-carbaldehyde. Available at: [Link]
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MySkinRecipes. 2-(Trifluoromethyl)thiazole-5-carbaldehyde. Available at: [Link]
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National Institutes of Health. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Available at: [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
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ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available at: [Link]
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PubChem. 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride | C6H3ClF3NOS | CID 14601081. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
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ResearchGate. (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Available at: [Link]
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Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
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